molecular formula C9H11BrO3 B1279649 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene CAS No. 623550-16-3

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Cat. No. B1279649
CAS RN: 623550-16-3
M. Wt: 247.09 g/mol
InChI Key: TWHPNWMJJYXOSY-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a chemical compound that is part of a broader class of brominated aromatic ethers. These compounds are of interest due to their potential applications in various fields, including organic synthesis and pharmaceuticals. The presence of bromine and methoxy groups on the benzene ring can influence the reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related brominated aromatic compounds has been explored in several studies. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from a methoxymethyl-substituted aryl methyl ether precursor in five steps with an overall yield of 34% . Another study demonstrated the electrochemical bromination of 4-methoxy toluene, yielding a brominated product with high selectivity . Additionally, the synthesis of Methyl 4-bromo-2-methoxybenzoate, a compound with a similar substitution pattern, was achieved with an overall yield of about 47% .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds has been the subject of various studies. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, revealing two-dimensional architectures formed by C—H⋯O hydrogen bonds and Br⋯O or π–π interactions . These interactions are crucial in determining the molecular conformation and packing in the solid state.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. The bromination of 4-methoxybenzo[b]thiophen led to the formation of 7-substituted products, indicating the reactivity of the bromine at specific positions on the ring . The study of bromo- and bromomethyl-substituted benzenes provided insights into the types of interactions, such as C—H⋯Br and C—Br⋯π, that can influence the reactivity and packing of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ethers are influenced by the substituents on the benzene ring. The presence of electron-donating methoxy groups and the electron-withdrawing bromine atom can affect the compound's boiling point, solubility, and density. The fluorescence properties of brominated compounds have also been investigated, with some showing significant photoluminescence in the solid state compared to the solution state, which could be attributed to aggregation-induced emission characteristics .

Scientific Research Applications

Structural Analysis and Stereochemistry

  • The compound has been used in the study of the structure and stereochemistry of related bromo-hydroxy-benzoic acid derivatives. For instance, 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one underwent partial isomerization in chloroform or benzene solution, demonstrating the dynamic nature of these compounds in different solvents (Li, Lundquist, Soubbotin, & Stomberg, 1995).

Crystal Structures and Hydrogen Bonding

  • Research on crystal structures of similar compounds, like methyl 4-bromo-2-(methoxymethoxy)benzoate, has provided insights into the formation of two-dimensional architectures primarily through C—H⋯O hydrogen bonds and Br⋯O interactions. Such studies contribute to understanding the molecular interactions and stabilization in crystal lattices (Suchetan et al., 2016).

Electrochemical Bromination

  • The compound has been utilized in the electrochemical bromination of related aromatic compounds like 4-methoxy toluene. This process is significant for understanding and improving industrial bromination methods, highlighting the versatility of brominated aromatic compounds in chemical synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Synthesis of Natural Products and Pharmaceuticals

  • The synthesis of biologically active compounds, like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, from related brominated benzenes demonstrates the importance of such compounds in developing pharmaceuticals and natural product analogs (Akbaba et al., 2010).

Reactivity and Molecular Properties Analysis

  • Studies on the reactivity and molecular properties of similar compounds, like 4-bromo-3-(methoxymethoxy) benzoic acid, provide valuable insights into their potential applications in chemical synthesis. This includes analyzing parameters like ionization energy, hardness, electrophilicity, and non-linear optical properties, which are crucial for developing new materials and chemicals (Yadav et al., 2022).

Applications in Molecular Electronics

  • Aryl bromides, including compounds related to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, serve as precursors for molecular wires in electronics. They are key building blocks in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their role in the advancement of molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Isoindoles

  • The reaction of 2-(dialkoxymethyl)phenyllithium compounds with nitriles, involving related bromo-benzenes, leads to the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. This is significant for the synthesis of heterocyclic compounds, which have various applications in pharmaceuticals and organic chemistry (Kuroda & Kobayashi, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes.

properties

IUPAC Name

4-bromo-1-methoxy-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(10)3-4-8(9)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHPNWMJJYXOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471411
Record name Benzene, 4-bromo-1-methoxy-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

CAS RN

623550-16-3
Record name Benzene, 4-bromo-1-methoxy-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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